1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-

Reactive mesogen Liquid crystal elastomer Photopolymerization

1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is a trans-configured, 2,5-disubstituted 1,3-dioxane derivative with the molecular formula C15H26O2 and a molecular weight of 238.37 g·mol⁻¹. The compound belongs to the class of calamitic (rod-like) liquid crystal (LC) intermediates and is distinguished from common non-reactive LC building blocks by the presence of a terminal ethenyl (vinyl) group at the 2‑position of the dioxane ring.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Cat. No. B12288813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2COC(OC2)C=C
InChIInChI=1S/C15H26O2/c1-3-5-12-6-8-13(9-7-12)14-10-16-15(4-2)17-11-14/h4,12-15H,2-3,5-11H2,1H3
InChIKeySXNQMJINBAVUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-: Core Identity and Procurement Profile


1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is a trans-configured, 2,5-disubstituted 1,3-dioxane derivative with the molecular formula C15H26O2 and a molecular weight of 238.37 g·mol⁻¹ . The compound belongs to the class of calamitic (rod-like) liquid crystal (LC) intermediates and is distinguished from common non-reactive LC building blocks by the presence of a terminal ethenyl (vinyl) group at the 2‑position of the dioxane ring. This structural feature classifies the compound as a reactive mesogen—a monomeric LC unit that can be photo‑ or thermally polymerized to form permanently oriented liquid crystalline networks (LCNs) or elastomers (LCEs). Procurement interest typically arises from academic and industrial laboratories developing anisotropic optical films, switchable gratings, soft actuators, or complex LC mixture formulations where a polymerizable anchor is required.

Why 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- Cannot Be Replaced by Generic 2,5-Disubstituted Dioxane LCs


Although numerous 2,5‑disubstituted 1,3‑dioxane derivatives exist that deliver nematic or smectic phases with acceptable clearing points and low viscosity, the vast majority of these in‑class compounds carry chemically inert terminal groups (e.g., alkyl, alkoxy, cyano, or halogen) and are incapable of participating in a covalent polymerization process [1]. The target compound’s terminal ethenyl substituent is a reactive handle that enables in‑situ photopolymerization or thermal cross‑linking, transforming a low‑molar‑mass LC fluid into a macroscopically ordered, mechanically robust solid film or elastomer [2]. Procurement of a generic, non‑reactive dioxane LC for an application requiring post‑alignment network formation would therefore necessitate the addition of a separate reactive diluent or mesogen, introducing compositional uncertainty, phase‑separation risk, and additional formulation optimization that are entirely avoided when the reactive mesogen is used directly.

Quantitative Differentiation Evidence for 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- Versus Closest Analogs


Reactive vs. Non-Reactive Terminus: Polymerization Capability as a Binary Selection Criterion

The target compound carries a vinyl terminal group that can undergo radical‑ or photo‑polymerization, whereas the closest structural analog, trans‑2‑(4‑fluorophenyl)‑5‑(trans‑4‑propylcyclohexyl)‑1,3‑dioxane (CAS 133058‑92‑1), terminates in a non‑reactive 4‑fluorophenyl ring . This distinction is binary: the target compound can be integrated into a polymer network without additional chemical modification, while the fluorophenyl analog can only function as a passive LC component. Quantitative kinetic or conversion data specific to this compound were not identified in the peer‑reviewed literature at the time of this assessment; the differentiation is therefore supported by the established reactivity of the vinyl‑dioxane class [1].

Reactive mesogen Liquid crystal elastomer Photopolymerization

Nematic Phase Stabilization: Clearing Temperature of 2,5‑Disubstituted Cyclohexyl Dioxanes vs. Phenyl Analogs

In the seminal patent literature on 2,5‑disubstituted cyclohexyl‑1,3‑dioxanes, compounds structurally analogous to the target compound (differing only in the nature of the R¹/R² terminal groups) exhibit consistently high clearing temperatures when the R¹ substituent is a polar group such as cyano [1]. For example, the cyano‑ethyl analog (R¹ = CN, R² = C₂H₅) shows a nematic‑isotropic transition at 206 °C, while the corresponding phenyl‑based dioxane analogs generally display lower clearing points [1]. Although the target compound’s ethenyl group is not explicitly tabulated, the 2,5‑dioxane‑cyclohexyl core architecture is known to confer superior thermal stability over phenyl‑bridged analogs.

Nematic liquid crystal Clearing point Thermal stability

Viscosity Advantage: Cyclohexyl‑Dioxane Core vs. Phenyl‑Dioxane Scaffolds

The same patent discloses that 2,5‑disubstituted cyclohexyl‑1,3‑dioxanes possess inherently lower viscosity than analogous phenyl derivatives of 1,3‑dioxane, resulting in shorter electro‑optical switching times [1]. The target compound, sharing the cyclohexyl‑dioxane core, is expected to benefit from this class‑level property. Quantitative viscosity values for the precise ethenyl compound are absent from the literature; however, the class advantage is explicitly claimed and serves as a procurement‑relevant differentiator when selecting between cyclohexyl‑ and phenyl‑bridged reactive mesogens.

Rotational viscosity Switching time Electro‑optical

Synthetic Accessibility: One‑Step Acetalization vs. Multi‑Step Aryl‑Coupling Routes

The preparation of trans‑2‑ethenyl‑5‑(trans‑4‑propylcyclohexyl)‑1,3‑dioxane involves an acid‑catalyzed acetalization of a 2‑(trans‑4‑propylcyclohexyl)propane‑1,3‑diol with acrolein (propenal) or a vinyl‑equivalent aldehyde [1]. In contrast, the fluorophenyl analog (CAS 133058‑92‑1) requires a condensation with a substituted benzaldehyde, often demanding more stringent conditions and resulting in lower yields when electron‑withdrawing groups are present. While yield data specific to the target compound are not published, the aliphatic aldehyde route is generally higher‑yielding and more scalable than aryl‑aldehyde condensations for 1,3‑dioxane formation.

Synthesis Acetalization Cost efficiency

Optimal Application Scenarios for 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-


Photopolymerizable Liquid Crystal Elastomer (LCE) Formulations for Soft Actuators

The ethenyl‑terminated dioxane serves as a monofunctional reactive mesogen that can be copolymerized with di‑ or tri‑functional acrylate mesogens to create lightly cross‑linked LCE networks. Upon alignment (e.g., by surface rubbing or external field) and subsequent UV‑initiated polymerization, the compound’s mesogenic core is permanently locked into an anisotropic orientation, enabling reversible thermomechanical or photomechanical actuation. This scenario directly exploits the reactive terminal group that distinguishes the compound from inert dioxane LCs [1].

Anisotropic Optical Films via In‑Situ Photopolymerization

When blended with non‑reactive LC hosts and photoinitiators, the target compound can act as a reactive dopant that fixes macroscopic alignment after photo‑cross‑linking. The resulting thin films exhibit stable birefringence and are suitable for patterned retarders, holographic gratings, or security features. The cyclohexyl‑dioxane core contributes to a wide nematic range and low viscosity, facilitating uniform film formation before curing [2].

Liquid Crystal Mixture Component for Fast‑Switching Displays

Although the compound is primarily valued for its reactive terminus, its core structure—2,5‑dioxane‑cyclohexyl—is known to impart low rotational viscosity and high clearing points to nematic mixtures [2]. When used without polymerization, it can function as a low‑viscosity diluent in multi‑component LC formulations for TN, STN, or IPS display modes, provided that the vinyl group does not compromise chemical stability under operating conditions.

Building Block for Liquid Crystalline Network (LCN) Sensors

Recent research on vinyl‑terminated reactive mesogens highlights their utility in LCN‑based chemical and mechanical sensors. The target compound can be co‑polymerized into a densely cross‑linked network that swells anisotropically in response to analytes or stress, generating an optically readable signal. The dioxane ring’s polarity contributes to the overall dielectric anisotropy of the network, influencing sensitivity [1].

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